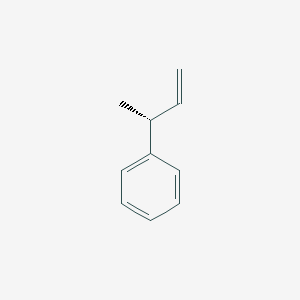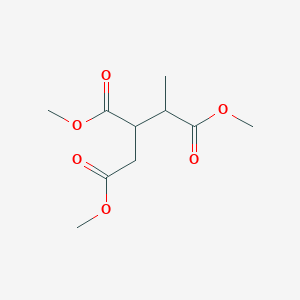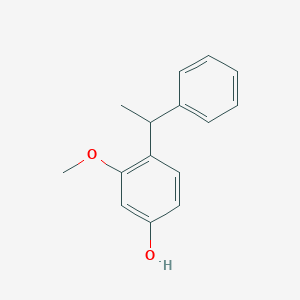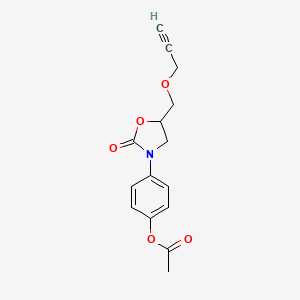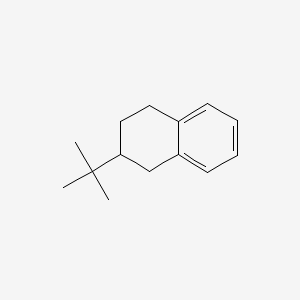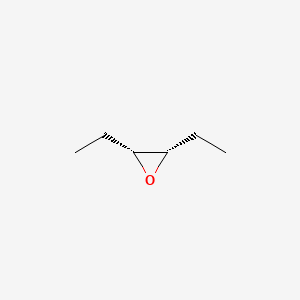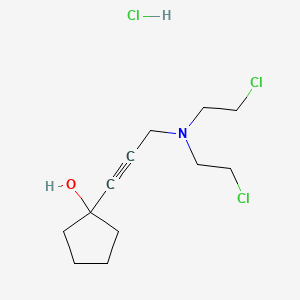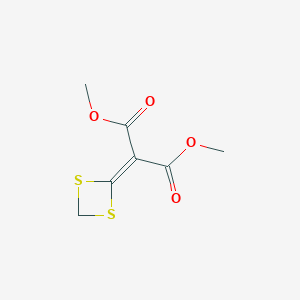![molecular formula C18H36O3 B14672264 1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 45261-86-7](/img/structure/B14672264.png)
1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes both dodecyloxy and prop-2-en-1-yloxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of dodecanol with an appropriate epoxide, such as glycidol, under basic conditions. The reaction proceeds through the nucleophilic attack of the alcohol on the epoxide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium
Properties
CAS No. |
45261-86-7 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-dodecoxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-15-21-17-18(19)16-20-14-4-2/h4,18-19H,2-3,5-17H2,1H3 |
InChI Key |
JZWARQXAZXWAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




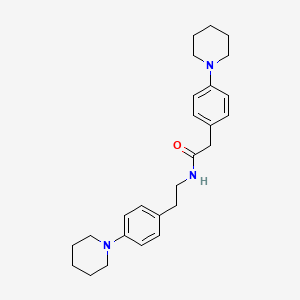
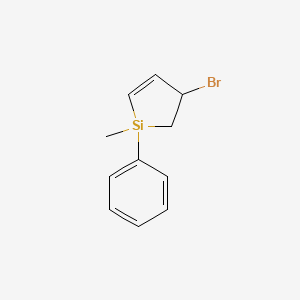
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
